

spectroscopic characterization of 5-Ethylpicolinic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *5-Ethylpicolinic acid*

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Spectroscopic Characterization of 5-Ethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **5-Ethylpicolinic acid**, a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research. The guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.

Introduction to 5-Ethylpicolinic Acid

5-Ethylpicolinic acid, with the chemical structure shown below, is a derivative of picolinic acid. Its spectroscopic characterization is fundamental to confirming its identity, purity, and for use in further chemical synthesis or biological studies.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **5-Ethylpicolinic acid**.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl group, in addition to the acidic proton of the carboxylic acid.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	1H
Pyridine Ring (H6)	8.5 - 8.7	Doublet	1H
Pyridine Ring (H3)	7.8 - 8.0	Doublet	1H
Pyridine Ring (H4)	7.3 - 7.5	Doublet of Doublets	1H
Ethyl Group (-CH ₂)	2.6 - 2.8	Quartet	2H
Ethyl Group (-CH ₃)	1.2 - 1.4	Triplet	3H

Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (-COOH)	165 - 175
Pyridine Ring (C2)	150 - 155
Pyridine Ring (C6)	147 - 150
Pyridine Ring (C5)	138 - 142
Pyridine Ring (C3)	125 - 128
Pyridine Ring (C4)	123 - 126
Ethyl Group (-CH ₂)	25 - 30
Ethyl Group (-CH ₃)	14 - 18

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **5-Ethylpicolinic acid** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Ethylpicolinic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[1]
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse program. The acidic proton of the carboxylic acid may exhibit a broad signal, and its chemical shift can be concentration-dependent.[2][3]
 - For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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Figure 1. Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

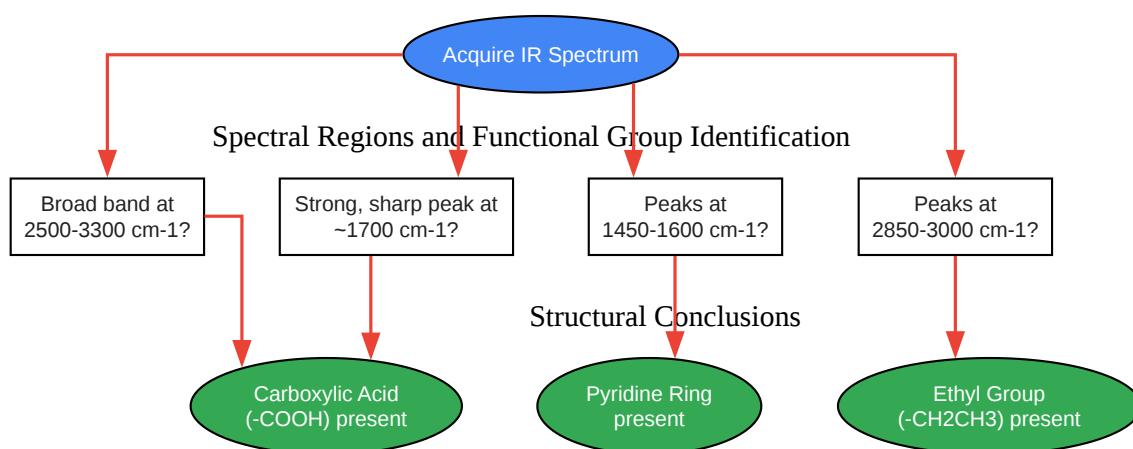
Predicted IR Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Broad	Characteristic of a hydrogen-bonded carboxylic acid dimer. [2] [4]
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 3000	Medium	
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong, Sharp	The position is indicative of a conjugated carboxylic acid. [4] [5]
C=C & C=N Stretch (Aromatic)	1450 - 1600	Medium to Strong	Multiple bands are expected for the pyridine ring.
C-O Stretch (Carboxylic Acid)	1210 - 1320	Strong	
O-H Bend (Carboxylic Acid)	910 - 950	Medium, Broad	
C-H Bend (Aromatic)	750 - 850	Strong	Out-of-plane bending, characteristic of substitution pattern.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of **5-Ethylpicolinic acid** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.



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Figure 2. Logical flow for IR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The expected exact mass of **5-Ethylpicolinic acid** ($\text{C}_8\text{H}_9\text{NO}_2$) is approximately 151.06 g/mol. In high-resolution mass spectrometry (HRMS), this value can

be determined with high accuracy.

- Major Fragmentation Pathways:

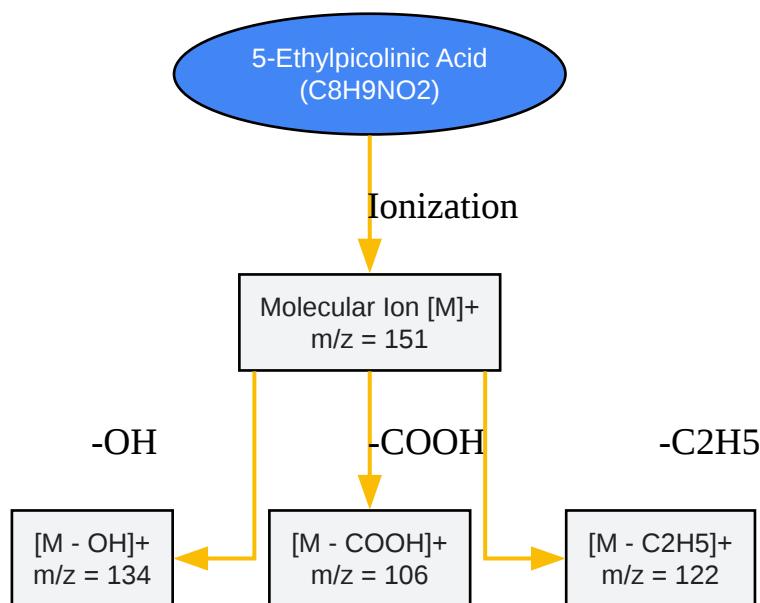
- Loss of -OH (M-17): A common fragmentation for carboxylic acids, resulting in an acylium ion.
- Loss of -COOH (M-45): Decarboxylation leading to the formation of an ethylpyridine radical cation.
- Loss of -C₂H₅ (M-29): Cleavage of the ethyl group.
- Loss of -C₂H₄ (M-28): McLafferty rearrangement if applicable, though less likely for this structure.

m/z	Proposed Fragment	Description
151	[C ₈ H ₉ NO ₂] ⁺	Molecular Ion
134	[C ₈ H ₈ NO] ⁺	Loss of -OH
106	[C ₇ H ₈ N] ⁺	Loss of -COOH
122	[C ₆ H ₄ NO ₂] ⁺	Loss of -C ₂ H ₅

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), though LC-MS is more suitable for this compound.[\[6\]](#)
- Ionization:
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like **5-Ethylpicolinic acid**. It can be run in positive or negative ion mode.[\[7\]](#)
 - Electron Ionization (EI): A hard ionization technique that will lead to more extensive fragmentation.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation pattern, which is then compared with the expected fragmentation of the proposed structure.



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